molecular formula C18H12N2O B1594088 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole CAS No. 897-18-7

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1594088
CAS No.: 897-18-7
M. Wt: 272.3 g/mol
InChI Key: PNPLRTWSLDSFET-UHFFFAOYSA-N
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Description

The compound “2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound that likely contains a naphthyl group, a phenyl group, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a Schiff base was obtained from the reaction of 1-naphthylamine with salicylaldehyde and its polymer was synthesized via oxidative polycondensation . Another example is the synthesis of gold (III) complexes of meso-1,2-di (1-naphthyl)-1,2-diaminoethane .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple aromatic rings and a heterocyclic oxadiazole ring. A Schiff base derived from N-(1-naphthyl)ethylenediamine for fluoride recognition was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .

Scientific Research Applications

Absorption and Fluorescence Properties

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole has been studied for its quasilinear absorption and fluorescence spectra in solvents like n-hexane, decane, and nonane at 77 K. The research focuses on the vibrational structure in the first electronic excited singlet state and the ground state, providing insights into the internal oscillations of the molecule, which align with findings from infrared spectra (Bałuk & Kawski, 1978).

Anticancer Evaluation

The compound has been utilized in the synthesis of derivatives for anticancer evaluation. In a study, it was used as a starting material to synthesize 1,3,4-oxadiazole derivatives, which were then evaluated for their in vitro anticancer activity on various cell lines. One compound, in particular, showed significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Photophysical Properties

The photophysical properties of this compound have been extensively studied. For example, SCF MO calculations were performed to analyze the experimental T-T spectra, revealing that transitions in the naphthalene fragment are responsible for absorption in the blue part of the spectrum, while charge-transfer transitions are mainly responsible for absorption towards the red (Rullière, Rayez, & Roberge, 1979).

Spectroscopic Characterization and Biological Binding Studies

Spectroscopic characterization of conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles, including phenyl- and 1-naphthyl-bearing examples, has been conducted. These studies include analysis of UV-Vis absorption, fluorescence, and interactions with biomolecules like CT-DNA and Human Serum Albumin (HSA). Docking studies have also been performed to understand these interactions (Mayer et al., 2021).

Quantum-Chemical Analysis of Electron Transitions

Quantum-chemical calculations have been conducted to understand the excited electron states of 2,5-diaryl-substituted 1,3,4-oxadiazole, which includes this compound. This research provides insights into the characteristics of electron transitions, aiding in the understanding of the compound's electronic properties (Pedash & Pedash, 1987).

Light-Emitting Properties

The compound has been incorporated into a novel pi-conjugated small molecule for light-emitting applications. This molecule shows promising photoluminescence characteristics and its interactions with materials like fullerene (C60) or carbon nanotubes (CNTs) have been investigated (Feng & Chen, 2006).

Synthesis and Antimicrobial Studies

1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, synthesized using this compound, have been investigated for their antimicrobial activities. Some of these derivatives exhibited significant antimicrobial properties (Mayekar et al., 2010).

Liquid Crystalline Properties

1,3,4-oxadiazole-based liquid crystals with naphthalene units have been synthesized, exhibiting stable mesogenic properties including nematic and smectic A phases. The study underscores the influence of terminal substituents on the mesomorphic phases and optical properties (Sung & Lin, 2004).

Properties

IUPAC Name

2-naphthalen-1-yl-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPLRTWSLDSFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237859
Record name 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897-18-7
Record name 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-naphthyl)-5-phenyl-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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